molecular formula C8H11N3O B11747314 2-(Oxolan-2-yl)pyrimidin-5-amine

2-(Oxolan-2-yl)pyrimidin-5-amine

Cat. No.: B11747314
M. Wt: 165.19 g/mol
InChI Key: ZMFPPQBDSRLLMP-UHFFFAOYSA-N
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Description

2-(Oxolan-2-yl)pyrimidin-5-amine is a heterocyclic compound that features a pyrimidine ring fused with an oxolane ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. Pyrimidine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-2-yl)pyrimidin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with oxirane derivatives in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-2-yl)pyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role in inhibiting specific enzymes and pathways.

    Medicine: Explored for its potential as an antiviral, antimicrobial, and anticancer agent.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-(Oxolan-2-yl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the pyrimidine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxolan-2-yl)pyrimidin-5-amine is unique due to the presence of the oxolane ring, which can impart different physicochemical properties compared to other pyrimidine derivatives. This structural feature can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-(oxolan-2-yl)pyrimidin-5-amine

InChI

InChI=1S/C8H11N3O/c9-6-4-10-8(11-5-6)7-2-1-3-12-7/h4-5,7H,1-3,9H2

InChI Key

ZMFPPQBDSRLLMP-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NC=C(C=N2)N

Origin of Product

United States

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